

A Comprehensive Technical Guide to Methyl 4-formylbenzoate (CAS 1571-08-0)

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Compound of Interest

Compound Name: Methyl 4-Formylbenzoate

Cat. No.: B139623

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formylbenzoate (MFB), with CAS number 1571-08-0, is a versatile bifunctional aromatic compound featuring both an aldehyde and a methyl ester group. This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic molecules. It serves as a critical building block in the production of fluorescent whitening agents, polymers such as dimethyl terephthalate, and is increasingly utilized in the pharmaceutical industry for the development of novel therapeutic agents, including α -glucosidase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of **Methyl 4-formylbenzoate**, detailed experimental protocols for its synthesis and key reactions, and a summary of its significant applications in research and drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction pathways are illustrated with diagrams.

Chemical and Physical Properties

Methyl 4-formylbenzoate is a white crystalline powder at room temperature.^[1] Its key physical and chemical properties are summarized in the table below. It is stable under normal conditions but may be sensitive to prolonged exposure to air.^[1] It is incompatible with strong oxidizing agents.

Property	Value	Reference
CAS Number	1571-08-0	[2]
Molecular Formula	C ₉ H ₈ O ₃	[3]
Molecular Weight	164.16 g/mol	[2]
Appearance	White crystalline powder	[1]
Melting Point	59-63 °C	
Boiling Point	265 °C	
Solubility	Insoluble in water	[4]
Density	1.2 g/cm ³	

Spectroscopic Data

The structural elucidation of **Methyl 4-formylbenzoate** is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.12	s	1H	-CHO
8.22	d, J=8.4 Hz	2H	Ar-H (ortho to -COOCH ₃)
7.98	d, J=8.4 Hz	2H	Ar-H (ortho to -CHO)

| 3.96 | s | 3H | -OCH₃ |

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
191.6	-CHO
166.1	-COOCH ₃
139.0	Ar-C (ipso to -CHO)
134.8	Ar-C (ipso to -COOCH ₃)
130.3	Ar-CH (ortho to -COOCH ₃)
129.8	Ar-CH (ortho to -CHO)

| 52.6 | -OCH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Methyl 4-formylbenzoate** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
164	100%	[M] ⁺ (Molecular Ion)
133	80%	[M - OCH ₃] ⁺
105	60%	[M - COOCH ₃] ⁺
77	40%	[C ₆ H ₅] ⁺

Synthesis of Methyl 4-formylbenzoate

Methyl 4-formylbenzoate is typically synthesized via the esterification of 4-formylbenzoic acid.

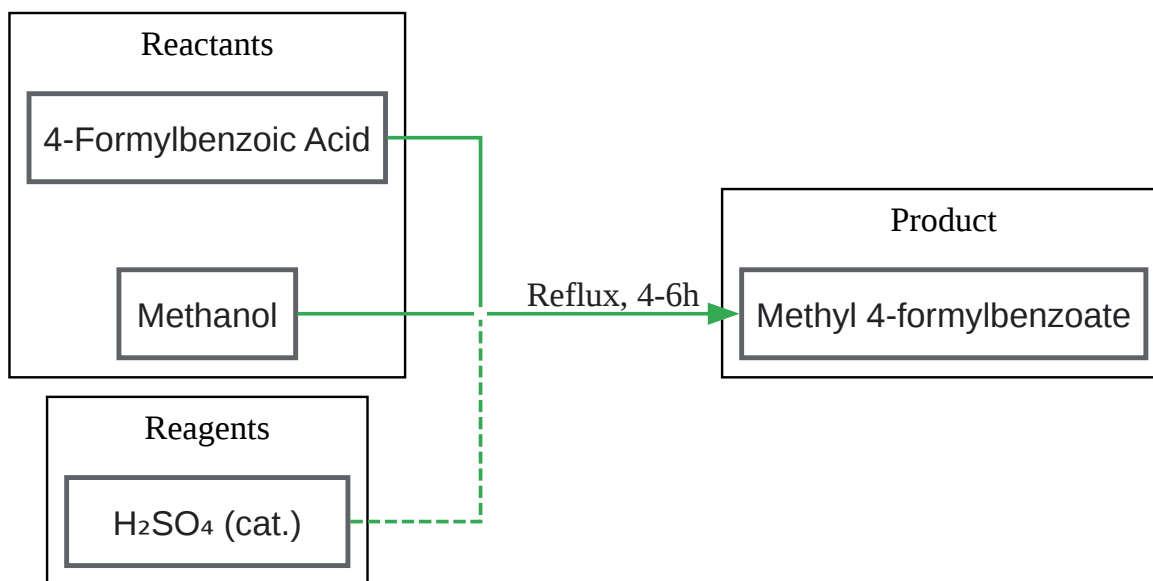
Experimental Protocol: Esterification of 4-Formylbenzoic Acid

Materials:

- 4-Formylbenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (catalyst)
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous Magnesium Sulfate
- Dichloromethane or Ethyl Acetate

Procedure:

- In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
- Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
- Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **Methyl 4-formylbenzoate** as a white solid.



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Figure 1: Synthesis of **Methyl 4-formylbenzoate**.

Key Reactions and Applications in Drug Development

The dual functionality of **Methyl 4-formylbenzoate** makes it a versatile starting material for various important reactions in organic synthesis and medicinal chemistry.

Synthesis of Fluorescent Whitening Agents

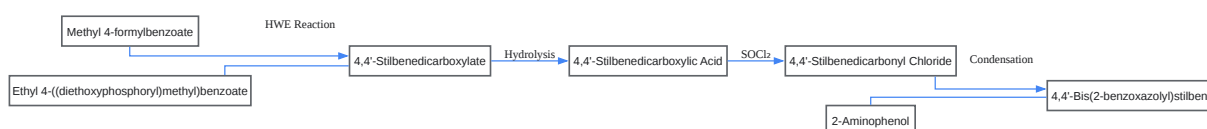
Methyl 4-formylbenzoate is a key precursor in the synthesis of high-performance fluorescent whitening agents like 4,4'-Bis(2-benzoxazolyl)stilbene (BBS).

Step 1: Synthesis of 4,4'-Stilbenedicarboxylate This step involves a Horner-Wadsworth-Emmons reaction between **Methyl 4-formylbenzoate** and ethyl 4-((diethoxyphosphoryl)methyl)benzoate.

Step 2: Hydrolysis to 4,4'-Stilbenedicarboxylic Acid The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a base such as potassium hydroxide, followed by acidification.

Step 3: Formation of 4,4'-Stilbenedicarbonyl Chloride The dicarboxylic acid is then converted to the more reactive diacyl chloride using a chlorinating agent like thionyl chloride.

Step 4: Condensation with 2-Aminophenol to form BBS The final step involves the condensation of the diacyl chloride with 2-aminophenol in a high-boiling solvent such as 1,2,4-trichlorobenzene with boric acid as a catalyst to form the benzoxazole rings.



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Figure 2: Synthesis pathway of BBS from MFB.

Synthesis of Chalcone Amide α -Glucosidase Inhibitors

Methyl 4-formylbenzoate is a starting material for the synthesis of chalcone derivatives which have shown potential as α -glucosidase inhibitors, relevant for the treatment of type 2 diabetes. [5]

Step 1: Claisen-Schmidt Condensation to form Chalcone

- Dissolve an appropriately substituted acetophenone (e.g., 2'-hydroxyacetophenone) (1.0 eq) and **Methyl 4-formylbenzoate** (1.0 eq) in ethanol.
- Add an aqueous solution of a strong base (e.g., potassium hydroxide) dropwise at room temperature.
- Stir the reaction mixture for several hours until completion (monitored by TLC).
- Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.

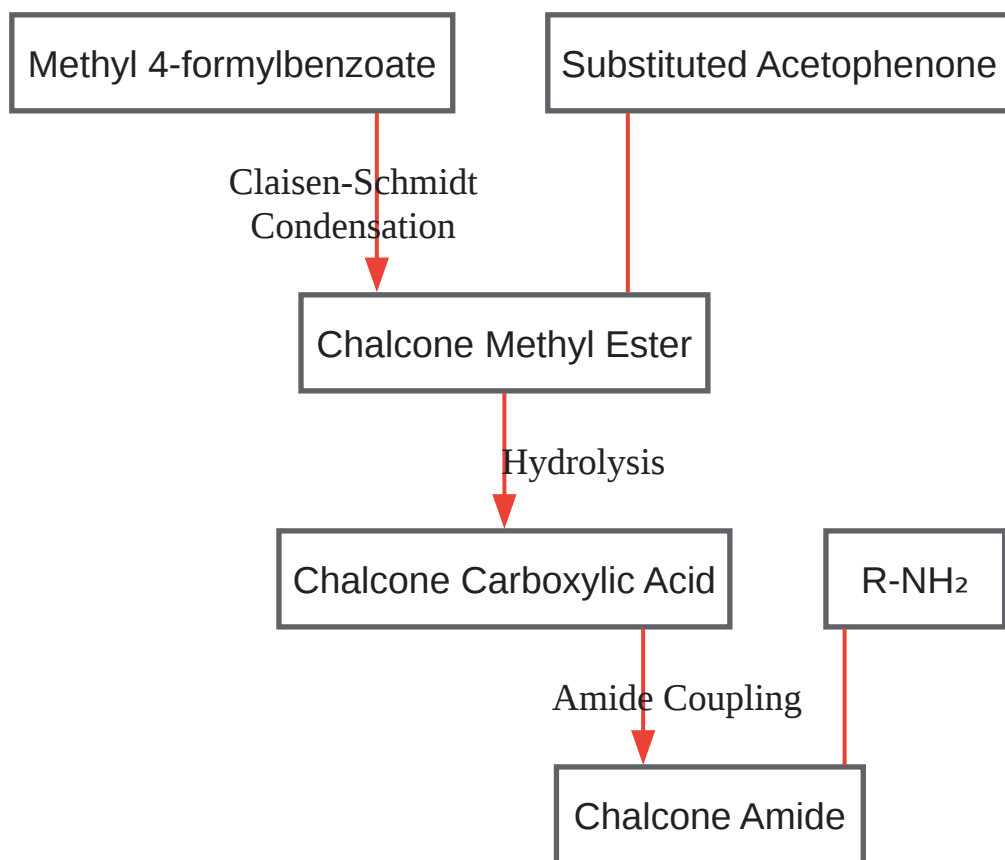
- Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol.

Step 2: Hydrolysis of the Ester

- Dissolve the synthesized chalcone (1.0 eq) in a mixture of ethanol and water.
- Add potassium hydroxide (excess) and heat the mixture to reflux for 4 hours.
- After cooling, acidify the solution with hydrochloric acid to precipitate the corresponding carboxylic acid.
- Filter, wash with water, and dry the product.

Step 3: Amide Formation

- The resulting carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents (e.g., HATU, HOBt) and the desired amine.



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Figure 3: Synthesis of Chalcone Amide Derivatives.

Other Key Reactions

- Wittig Reaction: The aldehyde group of **Methyl 4-formylbenzoate** readily undergoes Wittig olefination with phosphorus ylides to form stilbene derivatives.[6] This reaction is crucial for synthesizing various conjugated systems.
- Reductive Amination: The aldehyde can be converted to a secondary or tertiary amine through reductive amination with a primary or secondary amine, respectively, in the presence of a reducing agent like sodium borohydride.[7][8] This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
- Horner-Wadsworth-Emmons (HWE) Reaction: Similar to the Wittig reaction, the HWE reaction provides an excellent method for the stereoselective synthesis of (E)-alkenes from **Methyl 4-formylbenzoate**. [9][10]

Conclusion

Methyl 4-formylbenzoate (CAS 1571-08-0) is a highly valuable and versatile chemical intermediate with significant applications in both industrial and academic research. Its bifunctional nature allows for a diverse range of chemical transformations, making it a key starting material for fluorescent whitening agents, polymers, and, notably, for the synthesis of complex molecules in drug discovery programs. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important building block in their synthetic endeavors.

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